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molecular formula C11H14Cl2FN B2660380 4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride CAS No. 1821329-21-8

4-(2-Chloro-5-fluorophenyl)piperidine Hydrochloride

Cat. No. B2660380
M. Wt: 250.14
InChI Key: GNMLNGRZKTVDLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09434727B2

Procedure details

A mixture of 4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride (16, 0.310 g, 1.31 mmol) PtO2 (0.085 g, 0.37 mmol), and HOAc (71 μL, 1.31 mmol) in EtOAc (12 mL) stirred at ambient temperature for 18 under an atmosphere of H2 (1 atm). The reaction mixture was diluted with EtOAc (50 mL) and CH3OH (5 mL) and filtered over Celite and the filtrate was concentrated under reduced pressure and dissolved in CH2Cl2 (5 mL). To this solution was added HCl (2.0 N solution in Et2O, 2.0 mL) and the mixture stirred at ambient temperature for 5 min. The resulting suspension was diluted with Et2O (20 mL) and the solids collected by filtration to give 4-(2-chloro-5 fluorophenyl)piperidine hydrochloride (17) as an off-white solid (215 mg, 48%): 1H NMR (300 MHz, DMSO-d6) δ 8.93-8.20 (m, 2H), 7.58-7.48 (m, 1H), 7.22-7.12 (m, 1H), 7.11-7.01 (m, 1H), 3.43-3.30 (m, 2H), 3.29-3.16 (m, 1H), 3.14-2.89 (m, 2H), 2.01-1.68 (m, 4H); ESI MS m/z 214 [M+H]+.
Name
4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
0.31 g
Type
reactant
Reaction Step One
Name
Quantity
71 μL
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.085 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[ClH:1].[F:2][C:3]1[CH:4]=[CH:5][C:6](C(F)(F)F)=[C:7]([C:9]2[CH2:10][CH2:11][NH:12][CH2:13][CH:14]=2)[CH:8]=1.CC(O)=O>CCOC(C)=O.CO.O=[Pt]=O>[ClH:1].[Cl:1][C:6]1[CH:5]=[CH:4][C:3]([F:2])=[CH:8][C:7]=1[CH:9]1[CH2:10][CH2:11][NH:12][CH2:13][CH2:14]1 |f:0.1,6.7|

Inputs

Step One
Name
4-(5-fluoro-2-(trifluoromethyl)phenyl)-1,2,3,6-tetrahydropyridine hydrochloride
Quantity
0.31 g
Type
reactant
Smiles
Cl.FC=1C=CC(=C(C1)C=1CCNCC1)C(F)(F)F
Name
Quantity
71 μL
Type
reactant
Smiles
CC(=O)O
Name
Quantity
12 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
0.085 g
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
CCOC(=O)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at ambient temperature for 18 under an atmosphere of H2 (1 atm)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in CH2Cl2 (5 mL)
ADDITION
Type
ADDITION
Details
To this solution was added HCl (2.0 N solution in Et2O, 2.0 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred at ambient temperature for 5 min
Duration
5 min
ADDITION
Type
ADDITION
Details
The resulting suspension was diluted with Et2O (20 mL)
FILTRATION
Type
FILTRATION
Details
the solids collected by filtration

Outcomes

Product
Name
Type
product
Smiles
Cl.ClC1=C(C=C(C=C1)F)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 48%
YIELD: CALCULATEDPERCENTYIELD 131.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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